tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyloxybenzyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(benzyloxy)benzyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of protecting groups, such as benzyl groups, to prevent unwanted reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The tert-butyl ester can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can produce a benzyl alcohol .
Scientific Research Applications
tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(benzyloxy)benzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxybenzyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate is unique due to the presence of both the benzyloxybenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H31NO4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H31NO4/c1-23(2,3)29-22(26)25-15-13-24(27,14-16-25)17-20-11-7-8-12-21(20)28-18-19-9-5-4-6-10-19/h4-12,27H,13-18H2,1-3H3 |
InChI Key |
PZZQHBPQBZTUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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